

The Shared Foundation: The Shikimate Pathway

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Compound of Interest

Compound Name: Trp-Tyr

Cat. No.: B016943

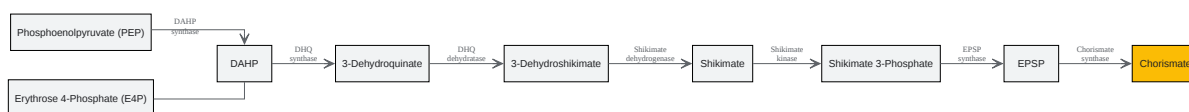
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The shikimate pathway is a seven-step metabolic route that converts the central metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate. This pathway is the common entry point for the synthesis of all aromatic amino acids and other important aromatic compounds in many organisms.

The key enzymatic steps of the shikimate pathway are:

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Catalyzes the condensation of PEP and erythrose 4-phosphate to form DAHP.
- 3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.
- 3-dehydroquinate dehydratase: Dehydrates 3-dehydroquinate to produce 3-dehydroshikimate.
- Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.
- Shikimate kinase: Phosphorylates shikimate to form shikimate 3-phosphate.
- 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the reaction of shikimate 3-phosphate and PEP to yield EPSP. This enzyme is a key target for the herbicide glyphosate.
- Chorismate synthase: Converts EPSP into chorismate, the final product of the shikimate pathway and the branch-point for the synthesis of Trp, Tyr, and Phenylalanine (Phe).

The shikimate pathway is a sequence of seven enzymatic reactions that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, which is the precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine. This pathway is present in bacteria, archaea, fungi, algae, some protozoans, and plants, but not in mammals, making it a target for herbicides and antimicrobial drugs. Chorismate stands as a critical branch point, directing metabolic flow towards the synthesis of these amino acids and other aromatic compounds. The enzymes of the shikimate pathway have been extensively studied, and their structures and functions are well-characterized.



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Caption: The Shikimate Pathway leading to the synthesis of Chorismate.

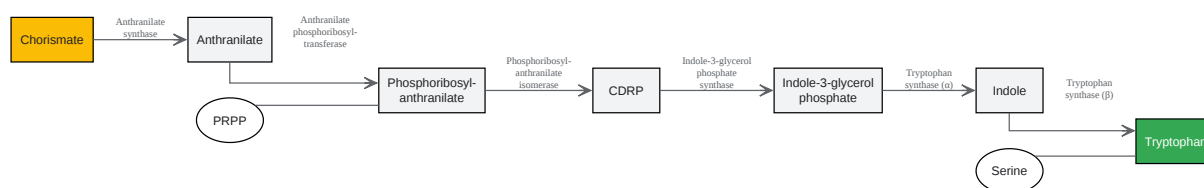
The Tryptophan Synthesis Pathway

The synthesis of tryptophan from chorismate is a five-step pathway localized in the plastids of plants. The key enzymes involved are:

- Anthranilate synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate, utilizing glutamine as an amino group donor.
- Anthranilate phosphoribosyltransferase (PAT): This enzyme forms 5-phosphoribosylanthranilate from anthranilate.
- Phosphoribosylanthranilate isomerase (PAI): This enzyme isomerizes 5-phosphoribosylanthranilate.

- Indole-3-glycerol phosphate synthase (IGPS): This enzyme synthesizes indole-3-glycerol phosphate.
- Tryptophan synthase (TS): This is a bifunctional enzyme that catalyzes the final two steps, converting indole-3-glycerol phosphate to indole, and then condensing indole with serine to produce tryptophan.

The biosynthesis of tryptophan begins with chorismate and proceeds through a series of enzymatic steps to produce this essential amino acid. The pathway is initiated by anthranilate synthase, which converts chorismate to anthranilate. Subsequent reactions, catalyzed by enzymes such as anthranilate phosphoribosyltransferase and tryptophan synthase, ultimately lead to the formation of tryptophan. Tryptophan synthase, a key enzyme in this pathway, is a complex that catalyzes the final two steps of the process.



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Caption: The Tryptophan biosynthetic pathway from Chorismate.

The Tyrosine Synthesis Pathway

The synthesis of tyrosine from chorismate can occur via two primary routes, both of which begin with the conversion of chorismate to prephenate by the enzyme chorismate mutase.

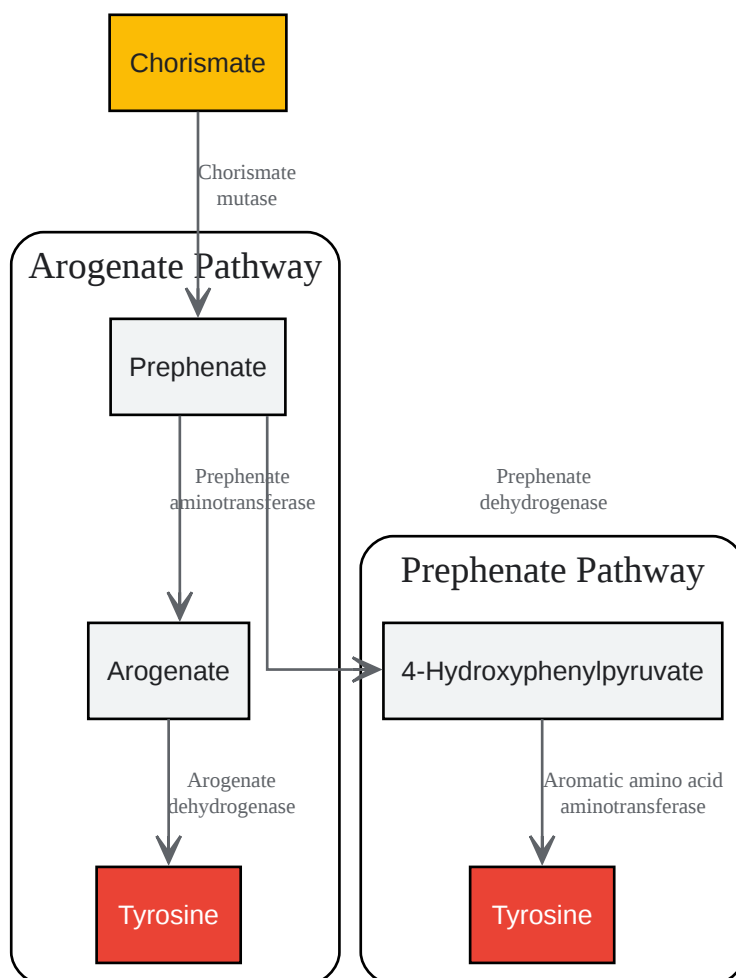
a) The Aroenate Pathway: This is the major route in many plants and bacteria.

- Prephenate aminotransferase: Prephenate is transaminated to produce aroenate.
- Aroenate dehydrogenase: Aroenate is then oxidatively decarboxylated to yield tyrosine.

b) The Prephenate Pathway: This pathway is found in many microorganisms.

- Prephenate dehydrogenase: Prephenate is first oxidatively decarboxylated to form 4-hydroxyphenylpyruvate.
- Aromatic amino acid aminotransferase: 4-hydroxyphenylpyruvate is then transaminated to produce tyrosine.

Tyrosine biosynthesis begins with the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase. From prephenate, two main pathways lead to tyrosine. In many plants and microorganisms, the arogenate pathway is predominant. This pathway involves the transamination of prephenate to arogenate, followed by the dehydrogenation of arogenate to yield tyrosine. Alternatively, the prephenate pathway involves the dehydrogenation of prephenate to 4-hydroxyphenylpyruvate, which is then transaminated to form tyrosine.



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Caption: Alternative pathways for Tyrosine biosynthesis from Chorismate.

Quantitative Data

The following table summarizes kinetic parameters for key enzymes in the **Trp-Tyr** synthesis pathways from various organisms. This data is essential for metabolic modeling and understanding pathway regulation.

Enzyme	Organism	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Reference
Chorismate Mutase	E. coli	Chorismate	270	50	31
S. cerevisiae	Chorismate	130	110		
Anthranilate Synthase	S. typhimurium	Chorismate	4.5		
N. crassa	Chorismate	9	1.2		
Tryptophan Synthase (β-subunit)	E. coli	Indole	20	100	33
S. cerevisiae	Indole	10	33		
Prephenate Dehydrogenase	E. coli	Prephenate	40	1.8	2.5
B. subtilis	Prephenate	130	2.5		
Arogenate Dehydrogenase	S. tuberosum	Arogenate	340	-	-
N. sylvestris	Arogenate	270	-		

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, etc.). The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are critical for the accurate study of these biosynthetic pathways. Below are protocols for key experiments.

Chorismate Mutase Activity Assay

This assay measures the conversion of chorismate to prephenate.

Principle: Prephenate is acid-labile and can be converted to phenylpyruvate under acidic conditions. Phenylpyruvate has a strong absorbance at 320 nm.

Materials:

- Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.5)
- Enzyme extract or purified chorismate mutase
- 1 M HCl
- 1 M NaOH
- Spectrophotometer

Protocol:

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and the enzyme sample in a total volume of 0.5 mL.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding 50 µL of 1 mM chorismate.
- Incubate at 30°C for 10-30 minutes.

- Stop the reaction by adding 0.1 mL of 1 M HCl. This also converts prephenate to phenylpyruvate.
- Incubate at room temperature for 10 minutes.
- Add 0.1 mL of 1 M NaOH to stabilize the enolate form of phenylpyruvate.
- Measure the absorbance at 320 nm.
- Calculate the concentration of phenylpyruvate using an extinction coefficient of 17,500 $\text{M}^{-1}\text{cm}^{-1}$.

Anthranilate Synthase Activity Assay

This assay measures the formation of anthranilate from chorismate.

Principle: Anthranilate is a fluorescent molecule with an excitation maximum at 325 nm and an emission maximum at 400 nm.

Materials:

- Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.8)
- L-glutamine solution (20 mM)
- Enzyme extract or purified anthranilate synthase
- Fluorometer

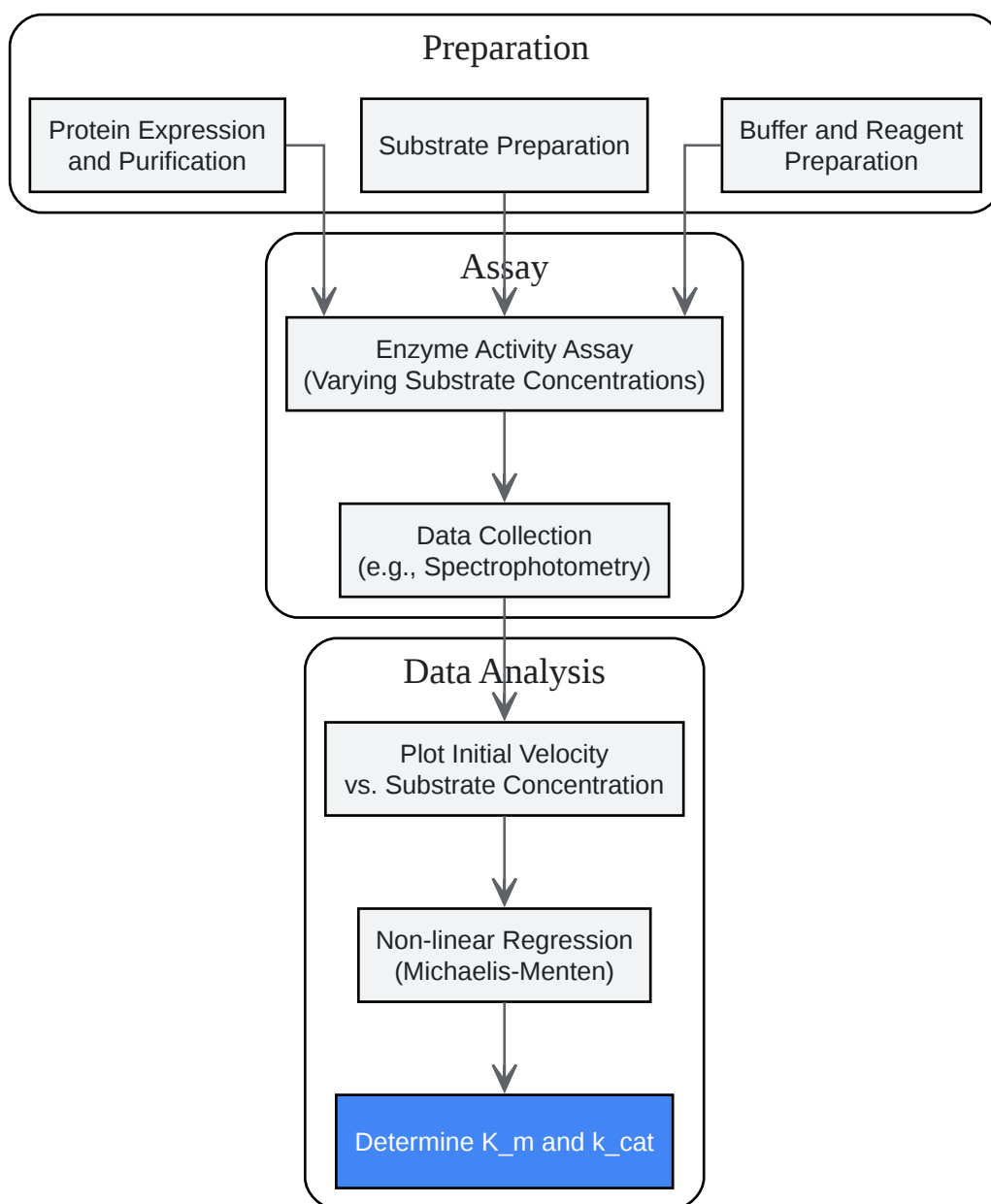
Protocol:

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl_2 , 2 mM L-glutamine, and the enzyme sample in a total volume of 1 mL.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 100 μL of 1 mM chorismate.
- Monitor the increase in fluorescence at 400 nm (excitation at 325 nm) over time.

- Calculate the rate of anthranilate formation by comparing the fluorescence to a standard curve of known anthranilate concentrations.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters of a pathway enzyme.



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Caption: A generalized workflow for determining enzyme kinetic parameters.

This guide provides a foundational understanding of the **Trp-Tyr** synthesis pathways, crucial for researchers in molecular biology, drug development, and metabolic engineering. The provided data and protocols serve as a starting point for further investigation into these essential metabolic routes.

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